molecular formula C18H16N2O11S3 B3329649 7-Hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)1,3-naphthalenedisulfonic acid CAS No. 61687-48-7

7-Hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)1,3-naphthalenedisulfonic acid

Cat. No.: B3329649
CAS No.: 61687-48-7
M. Wt: 532.5 g/mol
InChI Key: DJGPAEYQTXOZAH-UHFFFAOYSA-N
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Description

7-Hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)1,3-naphthalenedisulfonic acid is a synthetic organic compound commonly used as a red dye in various industries. It is known for its vibrant color and stability, making it a popular choice for food, cosmetics, and textile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of 2-methoxy-5-methyl-4-sulfophenylamine with nitrous acid to form the diazonium salt, which is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid.

Industrial Production Methods: In industrial settings, the compound is produced on a large scale using continuous flow reactors to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives with altered color properties.

  • Reduction: Reduced forms with different solubility and stability.

  • Substitution: Substituted derivatives with modified chemical and physical properties.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a standard in spectroscopy studies. Biology: It serves as a fluorescent probe in biological imaging and as a staining agent in histology. Medicine: The compound is used in diagnostic assays and as a component in pharmaceutical formulations. Industry: It is widely used as a colorant in food, cosmetics, and textiles due to its vibrant red color and stability.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways involved in coloration and fluorescence. The azo group (-N=N-) plays a crucial role in its color properties, while the sulfonic acid groups enhance its solubility and stability.

Comparison with Similar Compounds

  • Allura Red AC: A closely related azo dye used in food and cosmetics.

  • Ponceau 4R: Another red azo dye used in food and textiles.

  • Carmoisine: A red azo dye used in food and pharmaceuticals.

Uniqueness: 7-Hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)1,3-naphthalenedisulfonic acid stands out due to its specific molecular structure, which provides unique color properties and stability compared to other similar compounds.

Properties

IUPAC Name

7-hydroxy-8-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-1,3-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O11S3/c1-9-5-12(14(31-2)8-15(9)33(25,26)27)19-20-18-13(21)4-3-10-6-11(32(22,23)24)7-16(17(10)18)34(28,29)30/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGPAEYQTXOZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)O)S(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O11S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61687-48-7
Record name 7-Hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)1,3-naphthalenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061687487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-HYDROXY-8-((2-METHOXY-5-METHYL-4-SULFOPHENYL)AZO)1,3-NAPHTHALENEDISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50W55STH6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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